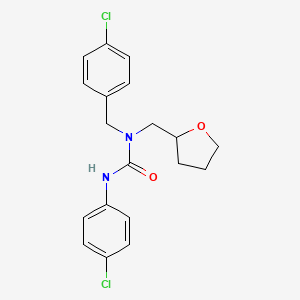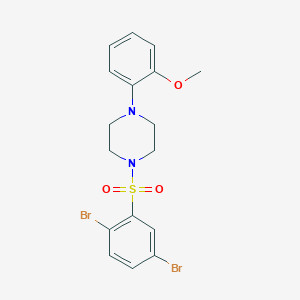
2-Benzyliminopiperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Benzyliminopiperidine is a heterocyclic organic compound that belongs to the piperidine class It is characterized by a piperidine ring substituted with a benzyl group and an imine functionality
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzyliminopiperidine typically involves the condensation of benzylamine with piperidine-2-carbaldehyde under acidic or basic conditions. The reaction can be carried out in solvents such as ethanol or methanol, and the product is usually purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. Catalysts and optimized reaction parameters are often employed to enhance the efficiency and selectivity of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
2-Benzyliminopiperidine can undergo various chemical reactions, including:
Oxidation: The imine group can be oxidized to form corresponding oximes or nitriles.
Reduction: The imine group can be reduced to form secondary amines.
Substitution: The benzyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like halides or alkoxides can be used under basic conditions.
Major Products
Oxidation: Oximes or nitriles.
Reduction: Secondary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-Benzyliminopiperidine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its structural similarity to other bioactive piperidine derivatives.
Industry: Utilized in the development of new materials and as a building block in the synthesis of polymers and other advanced materials.
Mecanismo De Acción
The mechanism of action of 2-Benzyliminopiperidine involves its interaction with various molecular targets, including enzymes and receptors. The imine functionality allows it to form reversible covalent bonds with nucleophilic sites on proteins, potentially modulating their activity. This interaction can affect various biochemical pathways, leading to its observed biological effects.
Comparación Con Compuestos Similares
Similar Compounds
2-Benzylpiperidine: Similar in structure but lacks the imine functionality.
Benzylpiperazine: Another piperidine derivative with different pharmacological properties.
Methylphenidate: A stimulant drug with a piperidine core, structurally related but with different functional groups.
Uniqueness
2-Benzyliminopiperidine is unique due to its imine functionality, which imparts distinct chemical reactivity and potential biological activity. This sets it apart from other piperidine derivatives, making it a valuable compound for research and development in various scientific fields.
Propiedades
Fórmula molecular |
C12H16N2 |
|---|---|
Peso molecular |
188.27 g/mol |
Nombre IUPAC |
N-benzyl-2,3,4,5-tetrahydropyridin-6-amine |
InChI |
InChI=1S/C12H16N2/c1-2-6-11(7-3-1)10-14-12-8-4-5-9-13-12/h1-3,6-7H,4-5,8-10H2,(H,13,14) |
Clave InChI |
PGFZDZNWYLYLID-UHFFFAOYSA-N |
SMILES canónico |
C1CCN=C(C1)NCC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![11-(4-Carbazol-9-ylphenyl)-12-(4,6-diphenyl-1,3,5-triazin-2-yl)indolo[2,3-a]carbazole](/img/structure/B12116059.png)
![Benzyl 1-(aminomethyl)-5-azaspiro[2.4]heptane-5-carboxylate](/img/structure/B12116062.png)

![Ethyl 2-[(4-chlorobutanoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B12116086.png)

![5-Chlorobicyclo[2.2.1]hept-2-ene](/img/structure/B12116102.png)
![5-Chlorobicyclo[2.2.1]hept-2-ene](/img/structure/B12116105.png)


![2-((1,2,3,4-Tetrahydropyrrolo[1,2-a]pyrazin-1-yl)methyl)isoindoline-1,3-dione](/img/structure/B12116133.png)
![[17-[5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B12116136.png)

